L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride
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Overview
Description
L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) is a deuterium-labeled derivative of L-Methionine-methyl-sulfonium chloride HCl hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and pharmacology. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) involves the deuteration of L-Methionine-methyl-sulfonium chloride HCl hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. The reaction is carried out in a deuterated solvent to ensure maximum incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The sulfonium group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds
Scientific Research Applications
L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of methionine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of methionine-based drugs.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) involves its incorporation into biological systems where it mimics the behavior of natural methionine. The deuterium atoms provide stability and allow for precise tracking in metabolic pathways. The compound interacts with various enzymes and molecular targets involved in methionine metabolism, providing valuable insights into biochemical processes .
Comparison with Similar Compounds
- L-Methionine-methyl-sulfonium chloride HCl hydrochloride
- L-Methionine-d3 (S-methyl-d3) Methyl-d3-sulfonium Chloride
Uniqueness: L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) is unique due to its high level of deuteration, which enhances its stability and allows for precise tracking in experimental setups. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantitation is essential .
Properties
Molecular Formula |
C6H15Cl2NO2S |
---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1/i1D3,2D3;; |
InChI Key |
PAKYBZRQYVEFAH-RCQDJWQPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C([2H])([2H])[2H].Cl.[Cl-] |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |
Origin of Product |
United States |
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